molecular formula C22H22N4O2 B2453304 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 477225-93-7

2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol

Cat. No.: B2453304
CAS No.: 477225-93-7
M. Wt: 374.444
InChI Key: VMBSPMCLVRFFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Attachment of the Ethoxyethanol Side Chain

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

    Properties

    IUPAC Name

    2-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-20-19(17-7-3-1-4-8-17)15-26(22(20)25-16-24-21)18-9-5-2-6-10-18/h1-10,15-16,27H,11-14H2,(H,23,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VMBSPMCLVRFFSF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCOCCO)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H22N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    374.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol typically involves multiple steps:

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the ethoxyethanol side chain, forming aldehydes or carboxylic acids under strong oxidizing conditions like potassium permanganate or chromium trioxide.
    • Reduction

      • Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core, potentially reducing double bonds or nitro groups if present, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
    • Substitution

      • The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents like halogens, nitro groups, or alkyl chains.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, chromium trioxide.

      Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

      Substitution: Halogenated benzene derivatives, Friedel-Crafts catalysts (e.g., aluminum chloride).

    Major Products

      Oxidation: Aldehydes, carboxylic acids.

      Reduction: Reduced pyrrolo[2,3-d]pyrimidine derivatives.

      Substitution: Halogenated, nitro, or alkyl-substituted derivatives.

    Scientific Research Applications

    Chemistry

    In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis. Researchers are investigating its potential to facilitate new reaction pathways and create novel compounds with enhanced properties.

    Biology

    Biologically, 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol has shown promise as a kinase inhibitor . Kinase inhibitors play a crucial role in regulating cell signaling pathways, and this compound's ability to inhibit multiple kinases positions it as a valuable tool in biological research. Studies have indicated that it can modulate gene expression by upregulating pro-apoptotic genes (such as P53 and BAX) while downregulating anti-apoptotic genes (such as Bcl2) in cancer cell lines like MCF7.

    Medicine

    In the medical field, this compound is being explored for its anticancer properties . Its mechanism involves inducing apoptosis in cancer cells by inhibiting key kinases involved in cell proliferation and survival pathways. Preclinical studies have demonstrated its efficacy against various cancer types, highlighting its potential as a therapeutic agent.

    Industry

    Industrially, This compound could be utilized in the development of new pharmaceuticals. Its unique properties make it suitable for designing targeted therapies aimed at diseases characterized by dysregulated kinase activity. The compound's versatility suggests potential applications beyond oncology, including treatments for metabolic disorders and inflammatory diseases.

    Case Studies

    • Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells (MCF7), with observable changes in gene expression profiles indicating its role as an effective anticancer agent.
    • Kinase Inhibition : Research has shown that this compound effectively inhibits several kinases involved in critical signaling pathways related to cell growth and survival. This inhibition correlates with reduced cell viability in various cancer cell lines.

    Mechanism of Action

    The mechanism of action of 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol involves the inhibition of multiple kinases. It binds to the ATP-binding site of these enzymes, preventing phosphorylation of downstream targets, which is essential for cell signaling and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

    Comparison with Similar Compounds

    Similar Compounds

      Sunitinib: A well-known multi-targeted kinase inhibitor used in cancer therapy.

      Erlotinib: Another kinase inhibitor targeting the epidermal growth factor receptor (EGFR).

      Imatinib: Targets the BCR-ABL tyrosine kinase, used in chronic myeloid leukemia.

    Uniqueness

    Compared to these compounds, 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol exhibits a broader range of kinase inhibition, potentially offering more comprehensive therapeutic effects. Its unique structure allows for interactions with multiple kinase targets, making it a versatile candidate for further drug development .

    Biological Activity

    The compound 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol represents a novel class of pyrrolo[2,3-d]pyrimidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

    Chemical Structure

    The compound's structure is characterized by a pyrrolo[2,3-d]pyrimidine core with an ethoxy ethanol side chain. This unique configuration may contribute to its biological properties.

    Biological Activity Overview

    Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:

    • Antimicrobial Activity : Certain derivatives have shown significant inhibitory effects against various pathogens.
    • Anticancer Properties : The compound may target specific cancer cell pathways.
    • Enzyme Inhibition : It has demonstrated potential as an inhibitor of key enzymes involved in disease processes.

    Antimicrobial Activity

    Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives such as 5a and 7b exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its therapeutic potential.

    CompoundMIC (μg/mL)Activity Type
    5a0.22Antibacterial
    7b0.25Antibacterial

    Anticancer Potential

    The biological activity of pyrrolo[2,3-d]pyrimidines extends to anticancer effects. Compounds in this class have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis in cancer cells. For example, IC50 values for DHFR inhibition range from 0.52 to 2.67 μM . This suggests that the compound may serve as a lead for developing new anticancer agents.

    • Enzyme Inhibition : The compound's structural features allow it to interact with the active sites of enzymes like DHFR and DNA gyrase.
    • Synergistic Effects : Studies indicate that when combined with other antibiotics like Ciprofloxacin, the efficacy of the compound increases, suggesting a synergistic mechanism .

    Case Studies and Research Findings

    Several studies have highlighted the biological activities of pyrrolo[2,3-d]pyrimidine derivatives:

    • A study demonstrated that these compounds exhibit low hemolytic activity, indicating a favorable safety profile for further development .
    • Another research effort focused on synthesizing various derivatives and assessing their inhibitory effects on metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance .

    Q & A

    Advanced Research Question

    • CRISPR knockouts : Delete target genes (e.g., EGFR) in HEK293 cells to confirm on-target effects (IC50 shifts >10-fold indicate specificity) .
    • Phosphoproteomics : Use SILAC labeling to quantify kinase pathway modulation (e.g., MAPK/STAT3 inhibition, as in ) .
    • In vivo PD studies : Monitor tumor regression in xenografts (e.g., 50 mg/kg dosing, q.d.) with LC-MS/MS quantification of compound levels .

    How can metabolic byproducts be identified and mitigated during preclinical studies?

    Advanced Research Question

    • Metabolite ID : Use HLM + NADPH incubations with LC-HRMS (e.g., Q-TOF). For example, SEM-protected analogs () showed no oxidative metabolites .
    • Deuterium labeling : Replace labile hydrogens (e.g., ethoxyethanol –CH2–) to block CYP450-mediated oxidation (t½ increased by 2–3×) .
    • Prodrug strategies : Convert ethanol to ester prodrugs (e.g., tert-butyl esters in ), improving oral bioavailability .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.